molecular formula C22H21N3O3 B11147389 N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide

Cat. No.: B11147389
M. Wt: 375.4 g/mol
InChI Key: LROTYTVOGIMGMX-UHFFFAOYSA-N
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Description

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure combining an indole moiety with a quinoline carboxamide, making it a subject of interest in various scientific research fields.

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide is unique due to its combination of indole and quinoline moieties, which imparts distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse biological activities compared to its analogs .

Properties

Molecular Formula

C22H21N3O3

Molecular Weight

375.4 g/mol

IUPAC Name

N-[2-(5-methoxyindol-1-yl)ethyl]-1-methyl-2-oxoquinoline-4-carboxamide

InChI

InChI=1S/C22H21N3O3/c1-24-20-6-4-3-5-17(20)18(14-21(24)26)22(27)23-10-12-25-11-9-15-13-16(28-2)7-8-19(15)25/h3-9,11,13-14H,10,12H2,1-2H3,(H,23,27)

InChI Key

LROTYTVOGIMGMX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=CC1=O)C(=O)NCCN3C=CC4=C3C=CC(=C4)OC

Origin of Product

United States

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